1-Bromo-2-(bromomethyl)-3,3-dimethylbutane

描述

Overview of Halogenated Alkanes and their Significance in Organic Synthesis

Halogenated alkanes are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). The electronegativity of the halogen atom creates a polar carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes alkyl halides invaluable starting materials and intermediates in the synthesis of a vast array of organic compounds, including alcohols, ethers, amines, and more complex carbon skeletons. They are fundamental to substitution and elimination reactions, which are foundational concepts in the study and practice of organic chemistry.

Structural Characteristics and Chemical Nomenclature of 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane

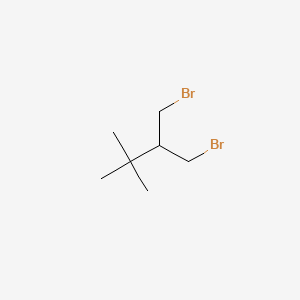

The compound of focus, this compound, possesses the chemical formula C₇H₁₄Br₂. chemicalbook.com Its structure is characterized by a butane (B89635) backbone with two bromine atoms and a tert-butyl group. Specifically, a bromo group is attached to the first carbon, and a bromomethyl group is attached to the second carbon of the butane chain. The third carbon is substituted with two methyl groups, forming a distinctive tert-butyl moiety.

According to IUPAC nomenclature, the name is derived by identifying the longest carbon chain, which is butane. The substituents are then named and numbered to give the lowest possible locants. Thus, the name is this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14924-49-3 |

| Molecular Formula | C₇H₁₄Br₂ |

| Molecular Weight | 257.99 g/mol |

| SMILES | CC(C)(C)C(CBr)CBr |

This table is interactive. You can sort the data by clicking on the column headers.

Historical Context of Related Alkyl Halide Research and its Methodological Advancements

The study of alkyl halides dates back to the 19th century, with early investigations focusing on their synthesis and basic reactivity. The development of mechanistic theories in the early 20th century, particularly the concepts of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, provided a deeper understanding of their chemical behavior. Throughout the 20th century, advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography have allowed for the precise characterization of these compounds and their reaction products. These methodological advancements have been crucial in elucidating the complex reaction pathways and stereochemistry involved in alkyl halide chemistry.

Rationale for Dedicated Academic Investigation into this compound

The specific structure of this compound presents several features that merit dedicated academic investigation. The presence of two primary bromide atoms in a vicinal arrangement, coupled with the steric hindrance of the adjacent tert-butyl group, suggests a unique reactivity profile. Understanding how these structural elements influence the rates and outcomes of substitution and elimination reactions can provide valuable insights into the interplay of steric and electronic effects in organic reactions. Furthermore, the dibromo functionality offers potential for the synthesis of novel cyclic and bicyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Research Objectives and Scope of the Academic Inquiry into this compound

A dedicated academic inquiry into this compound would aim to:

Develop efficient and high-yielding synthetic routes to the compound.

Thoroughly characterize its physical and spectroscopic properties.

Investigate its reactivity in a range of nucleophilic substitution and elimination reactions.

Explore its potential as a building block in the synthesis of more complex and potentially bioactive molecules.

Computationally model its conformational analysis and reaction mechanisms to complement experimental findings.

The scope of such an inquiry would be to provide a comprehensive understanding of the fundamental chemistry of this specific molecule, thereby expanding the toolkit of synthetic organic chemists and potentially uncovering new reaction pathways and molecular architectures.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(bromomethyl)-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Br2/c1-7(2,3)6(4-8)5-9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFVKCDXYJZKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14924-49-3 | |

| Record name | 1-bromo-2-(bromomethyl)-3,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Bromomethyl 3,3 Dimethylbutane

Precursor Selection and Initial Synthetic Routes

The synthesis of 1,2-dibromo-3,3-dimethylbutane (B1595081) is predominantly approached through the transformation of branched alkenes and, conceptually, from branched alcohols via intermediate steps. The efficiency and directness of the synthetic route are highly dependent on the choice of the starting material.

Synthesis from Branched Alkenes and Alcohols

The most direct and widely utilized precursor for the synthesis of 1,2-dibromo-3,3-dimethylbutane is the branched alkene, 3,3-dimethyl-1-butene (B1661986). This is due to the straightforward nature of the electrophilic addition of bromine across the double bond, which typically proceeds with high efficiency. The reaction involves the direct treatment of the alkene with elemental bromine (Br₂).

Directed Bromination Strategies

Beyond the use of elemental bromine, more directed bromination strategies can be employed to control the reaction and potentially enhance selectivity, although for a simple vicinal dibromination of an alkene, direct addition of Br₂ is often sufficient. One such directed approach involves the use of alternative brominating agents. For instance, N-bromosuccinimide (NBS) in the presence of a nucleophilic bromide source can be used for bromination. In the context of synthesizing vicinal dihalides, reagents like N-halosuccinimides (NXS) or N-halosaccharins (NXSac) in combination with triphenylphosphine (B44618) have been utilized for the conversion of epoxides to vicinal dihalides. A similar strategy could be adapted for alkenes, potentially offering milder reaction conditions.

Mechanistic Considerations in the Formation of 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane

The formation of 1,2-dibromo-3,3-dimethylbutane from 3,3-dimethyl-1-butene is governed by the well-established mechanism of electrophilic addition of halogens to alkenes. This mechanism dictates the regioselectivity and stereoselectivity of the product.

Regioselectivity and Stereoselectivity in Bromination Reactions

The reaction of 3,3-dimethyl-1-butene with bromine proceeds through a cyclic bromonium ion intermediate. The initial step involves the electrophilic attack of the bromine molecule on the electron-rich double bond of the alkene. This leads to the formation of a three-membered ring containing a positively charged bromine atom.

The formation of this cyclic intermediate is crucial in determining the stereochemistry of the product. The subsequent step involves the nucleophilic attack of a bromide ion on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion ring, resulting in an anti-addition of the two bromine atoms. This means that the two bromine atoms will be on opposite faces of the original double bond.

In the case of 3,3-dimethyl-1-butene, the addition of bromine occurs at the first and second carbon atoms, so regioselectivity in the traditional sense of Markovnikov's rule is not a primary concern as both carbons of the former double bond are substituted with a bromine atom. However, the absence of carbocation rearrangement, which is a possibility in the addition of hydrogen halides like HBr to this alkene, is a key feature of the bromination mechanism involving a bromonium ion.

Influence of Reaction Conditions on Product Distribution

The reaction is often performed in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, to facilitate the reaction and control the temperature. However, high yields have also been reported for the reaction carried out neat (without a solvent). Performing the reaction in the dark is often recommended to prevent the initiation of free-radical side reactions, which can be promoted by light and could lead to the formation of undesired byproducts. The temperature is typically kept low to moderate to control the exothermicity of the reaction and minimize side reactions.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

The optimization of the synthesis of 1,2-dibromo-3,3-dimethylbutane from 3,3-dimethyl-1-butene focuses on maximizing the yield of the desired vicinal dibromide while minimizing the formation of impurities. Research has shown that high yields can be achieved under specific conditions.

One reported high-yield synthesis involves the direct reaction of 3,3-dimethyl-1-butene with bromine in the absence of a solvent (neat) and under dark conditions. This "phase-vanishing" reaction with a phase screen has been reported to produce a 94% yield in a very short reaction time. chemicalbook.com

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Neat (no solvent) | Can lead to high yields and simplifies work-up. |

| Inert solvent (e.g., CH₂Cl₂) | Helps to control reaction temperature and facilitate handling. | |

| Light | Darkness | Minimizes radical side reactions, leading to higher purity. |

| Temperature | Controlled (e.g., 0 °C to room temp) | Prevents side reactions and ensures a controlled reaction rate. |

| Stoichiometry | Equimolar amounts of reactants | Ensures complete conversion of the starting material without excess reagents that might complicate purification. |

The purification of the final product is typically achieved through distillation under reduced pressure. The progress of the reaction and the purity of the product can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Catalyst Development and Screening for Bromination Processes

The direct bromination of alkenes, such as the precursor 3,3-dimethyl-1-butene, typically proceeds through an electrophilic addition mechanism involving a bromonium ion intermediate. While often uncatalyzed, the efficiency and selectivity of bromination for hindered substrates can be enhanced through catalysis. Modern catalyst development focuses on increasing reaction rates, controlling stereochemistry, and improving environmental sustainability.

Lewis acid catalysts are often employed to polarize the Br-Br bond, enhancing its electrophilicity. For hindered alkenes, catalyst screening is crucial to identify systems that can overcome steric barriers without promoting undesired side reactions like rearrangements. Recent research has also explored heterogeneous catalysts, which offer advantages in separation and reusability. For instance, solid acid catalysts like alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂) have shown high efficacy in bromination reactions, replacing corrosive liquid acids like concentrated sulfuric acid. mdpi.com While developed for preparing brominated alkanes from alcohols, the principles of using solid acid catalysts can be adapted for alkene bromination.

In the context of enantioselective synthesis, chiral catalysts have been developed for dihalogenation reactions. For example, a titanium-based catalyst with a tridentate Schiff base ligand has been used for regio- and enantioselective chlorobromination of allylic alcohols. nih.gov Such catalyst systems could potentially be adapted for the dibromination of prochiral alkenes to produce chiral versions of hindered dibromoalkanes.

| Catalyst Type | Example(s) | Role in Bromination | Potential Advantage for Hindered Substrates |

|---|---|---|---|

| Lewis Acids | FeBr₃, AlCl₃ | Polarize the Br-Br bond, increasing electrophilicity. | Can enhance the rate of electrophilic addition. |

| Heterogeneous Solid Acids | Al₂O₃/SO₄²⁻/ZrO₂ mdpi.com | Provide an acidic surface to activate reagents. | Easy separation, reusability, and reduced corrosion. mdpi.com |

| Chiral Transition Metal Complexes | Titanium-Schiff Base Complexes nih.gov | Control stereochemistry in dihalogenation reactions. nih.gov | Enables asymmetric synthesis of chiral dibromides. |

| Phase-Transfer (PT) Catalysts | Quaternary ammonium (B1175870) salts (NR₄⁺) | Transport bromide or tribromide ions between phases. nih.gov | Useful in biphasic systems, potentially increasing reaction efficiency. |

Novel Approaches in the Synthesis of Highly Hindered Dibromoalkanes

The steric bulk in precursors to this compound necessitates the exploration of non-traditional synthetic routes. Radical-mediated, photochemical, and electrochemical methods offer alternative pathways that can overcome the limitations of classical electrophilic additions.

Radical-Mediated Synthetic Strategies

Free-radical reactions provide an alternative to ionic pathways for halogen addition. The addition of hydrogen bromide (HBr) to 3,3-dimethyl-1-butene in the presence of peroxides is a classic example of a radical mechanism that results in anti-Markovnikov addition, yielding 1-bromo-3,3-dimethylbutane. vaia.comaskfilo.com A similar radical mechanism can be utilized for the addition of bromine (Br₂).

The radical addition of Br₂ proceeds through a chain reaction mechanism:

Initiation: The reaction is initiated by the homolytic cleavage of Br₂ into two bromine radicals (Br•). This step can be triggered by heat or light.

Propagation: A bromine radical adds to the less substituted carbon of the double bond in 3,3-dimethyl-1-butene. This regioselectivity is governed by the formation of the more stable radical intermediate. Addition to C1 generates a secondary radical at C2, which is more stable than the primary radical that would form from addition to C2. The resulting bromoalkyl radical then abstracts a bromine atom from another Br₂ molecule, yielding the product 1,2-dibromo-3,3-dimethylbutane and a new bromine radical to continue the chain.

Termination: The reaction ceases when radicals combine with each other.

This radical pathway is advantageous for hindered alkenes because it avoids the formation of a carbocation intermediate, which is prone to rearrangement—a common issue with the ionic addition of HBr to 3,3-dimethyl-1-butene that leads to 2-bromo-2,3-dimethylbutane. vaia.com The use of reagents like N-bromosuccinimide (NBS) can maintain a low concentration of Br₂, favoring radical substitution at the allylic position over addition. libretexts.orgmasterorganicchemistry.com However, for radical addition across the double bond, a direct source of bromine radicals is typically employed.

Photochemical and Electrochemical Synthesis Techniques

Photochemical Synthesis: Photochemistry offers a mild and efficient way to initiate radical bromination. libretexts.org Irradiation with light, typically UV, provides the energy required for the homolytic cleavage of the Br-Br bond, generating the bromine radicals needed for the initiation step of the radical addition reaction described above. byjus.com This method allows the reaction to proceed at lower temperatures compared to thermal initiation, which can help to suppress side reactions. The photobromination of branched-chain hydrocarbons has been studied, providing a foundation for its application to complex substrates. acs.org Photocatalysis using visible light has also emerged as a powerful tool, where a photocatalyst absorbs light and initiates the radical process, offering a greener alternative to UV irradiation. researchgate.net

Electrochemical Synthesis: Electrosynthesis is a burgeoning field in organic chemistry that provides a sustainable and highly controllable alternative to traditional methods. scispace.com In the context of synthesizing this compound, electrochemistry can be used to perform the dibromination of the alkene precursor without using hazardous molecular bromine directly. mdpi.com

The process typically involves the anodic oxidation of a stable and inexpensive bromide salt (e.g., NaBr, MgBr₂, or HBr) in an electrochemical cell. encyclopedia.pubnih.gov This oxidation generates bromine in situ at the anode surface. The electrogenerated bromine can then react with the alkene present in the electrolyte via either an electrophilic or a radical pathway, depending on the reaction conditions. This technique offers several advantages:

Safety: It avoids the handling and storage of highly toxic and corrosive Br₂. mdpi.com

Control: The reaction rate can be precisely controlled by adjusting the applied current or potential.

Sustainability: It uses electrons as a "traceless" reagent, minimizing chemical waste. encyclopedia.pub

Electrochemical methods have been successfully applied to the bromination of various alkenes with high yields, including on a gram scale, demonstrating their potential for practical synthesis. mdpi.comnih.gov

Reactivity and Mechanistic Investigations of 1 Bromo 2 Bromomethyl 3,3 Dimethylbutane

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of 1-bromo-2-(bromomethyl)-3,3-dimethylbutane are exceptionally slow due to its structure. The primary carbon atoms bonded to the bromine atoms are subject to immense steric hindrance from the adjacent quaternary carbon, which dictates the viability of SN1 and SN2 mechanisms.

Elucidating SN1 and SN2 Reaction Competitions

Both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways are significantly impeded for this compound.

The SN2 mechanism requires a backside attack by a nucleophile on the carbon atom bearing the leaving group. reddit.com This concerted, one-step process is highly sensitive to steric bulk around the reaction center. masterorganicchemistry.comlibretexts.org In the case of this compound, the bulky t-butyl group on the beta-carbon effectively blocks the trajectory for a backside attack, making the SN2 reaction extremely slow. masterorganicchemistry.comyoutube.comquora.com For practical purposes, neopentyl-type halides are often considered inert to the SN2 reaction. masterorganicchemistry.com

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. byjus.comsavemyexams.com For this compound, the departure of a bromide ion would generate a primary carbocation, which is highly unstable. sarthaks.comdoubtnut.comyoutube.com While a subsequent rearrangement could form a more stable tertiary carbocation, the initial formation of the primary carbocation is the rate-determining step and has a very high activation energy. quora.comquora.com Consequently, the SN1 pathway is also extremely slow. youtube.comgauthmath.com

Due to these substantial barriers, both canonical substitution pathways are highly unfavorable, leading to very slow reaction rates under typical nucleophilic substitution conditions. youtube.comsarthaks.com

| Factor | Impact on SN1 Pathway | Impact on SN2 Pathway | Conclusion |

|---|---|---|---|

| Substrate Structure | Primary halide, would form a highly unstable 1° carbocation. sarthaks.comdoubtnut.comyoutube.com | Primary halide, but with extreme steric hindrance at the β-carbon. masterorganicchemistry.comlibretexts.org | Both pathways are heavily disfavored. |

| Steric Hindrance | Less critical for the rate-determining step (leaving group departure), but hinders solvent stabilization of the carbocation. stackexchange.com | Severe steric hindrance from the t-butyl group prevents backside attack by the nucleophile. masterorganicchemistry.comyoutube.comquora.com | SN2 is effectively shut down. |

| Carbocation Stability | Formation of a 1° carbocation is energetically very unfavorable. sarthaks.comquora.com | Not applicable (no carbocation intermediate). reddit.com | SN1 is extremely slow. |

| Rate Determining Step | Unimolecular: Formation of the carbocation. byjus.comsavemyexams.com | Bimolecular: Concerted attack of the nucleophile and departure of the leaving group. reddit.com | Both steps have high activation energies. |

Influence of Steric Hindrance from the 3,3-Dimethylbutyl Moiety on Nucleophilic Attack

The defining feature of this compound's reactivity in substitution reactions is the steric hindrance imposed by the 3,3-dimethylbutyl group (a neopentyl-like structure). masterorganicchemistry.com This steric bulk originates from the quaternary carbon atom adjacent (beta) to the primary carbons bearing the bromine atoms. masterorganicchemistry.comlibretexts.org

For an SN2 reaction to occur, a nucleophile must approach the carbon atom from the side opposite the leaving group. libretexts.org The three methyl groups of the t-butyl moiety create a significant steric shield that physically obstructs this approach. quora.comgauthmath.comlibretexts.org This steric clash dramatically raises the energy of the SN2 transition state, slowing the reaction rate to a near standstill. masterorganicchemistry.comlibretexts.org Studies comparing the reaction rates of various alkyl halides have shown that neopentyl halides react hundreds of thousands to millions of times slower than simple primary halides like ethyl or propyl halides. masterorganicchemistry.comyoutube.comquora.com

| Alkyl Bromide | Structure | Relative Rate | Reason for Rate Difference |

|---|---|---|---|

| Methyl Bromide | CH₃Br | ~3,000,000 | Minimal steric hindrance. |

| Ethyl Bromide | CH₃CH₂Br | ~100,000 | Slight increase in steric hindrance. |

| Propyl Bromide | CH₃CH₂CH₂Br | ~40,000 | Minor steric hindrance. |

| Neopentyl Bromide* | (CH₃)₃CCH₂Br | 1 | Severe steric hindrance from the β-t-butyl group. masterorganicchemistry.comyoutube.com |

*Neopentyl bromide is used as a proxy to illustrate the profound steric effect of the 3,3-dimethylbutyl moiety.

Exploration of Intramolecular Substitution Reactions

While intermolecular substitution is severely hindered, the structure of this compound is suitable for intramolecular substitution, specifically through neighboring group participation (NGP). researchgate.netlibretexts.org In this mechanism, one bromine atom acts as an internal nucleophile.

The process is initiated by the attack of the lone pair of electrons from one bromine atom onto the adjacent carbon, displacing the second bromide ion as the leaving group. youtube.com This results in the formation of a cyclic bromonium ion intermediate. researchgate.netyoutube.com This intramolecular process is often kinetically more favorable than intermolecular attack because the reacting groups are held in close proximity. youtube.com

The key characteristics of NGP are:

Rate Acceleration: The reaction rate is often faster than predicted for a standard SN1 or SN2 reaction. researchgate.net

First-Order Kinetics: The rate-determining step is the intramolecular attack, which is a unimolecular process, thus following SN1-type kinetics. researchgate.net

Elimination Reaction Mechanisms (E1 and E2)

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The steric hindrance of the substrate plays a crucial role in determining the regioselectivity and the competition between E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) pathways.

Regioselectivity in Alkene Formation (Zaitsev vs. Hofmann Products)

Elimination reactions involving this substrate can potentially yield two different constitutional isomers, governed by Zaitsev's and Hofmann's rules. khanacademy.org

Zaitsev's Rule: Predicts the formation of the more substituted, and thus more thermodynamically stable, alkene as the major product. chemistnotes.commsu.edu

Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product. This outcome is favored when there is significant steric hindrance in either the substrate or the base. masterorganicchemistry.comchemistnotes.comchemistrysteps.com

For this compound, abstraction of a proton to form the Zaitsev product would require the base to approach a sterically congested methine (CH) proton. Conversely, forming the Hofmann product involves the abstraction of a more accessible methyl (CH₃) proton. Due to the significant steric hindrance of the neopentyl-like structure, the transition state leading to the Zaitsev product is destabilized. masterorganicchemistry.com Consequently, elimination reactions of this substrate are expected to strongly favor the formation of the Hofmann product . masterorganicchemistry.comkhanacademy.org

Impact of Base Strength and Steric Bulk on Elimination Pathways

The choice of base is a critical factor in controlling the outcome of elimination reactions. masterorganicchemistry.com Both the strength and the steric bulk of the base influence the E1/E2 competition and the Zaitsev/Hofmann product ratio. quora.com

Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), have great difficulty accessing sterically hindered protons. masterorganicchemistry.comchemistrysteps.comkhanacademy.org When reacting with a sterically hindered substrate like this compound, these bases will almost exclusively abstract the most accessible proton, leading overwhelmingly to the Hofmann product via an E2 mechanism. masterorganicchemistry.compearson.com

Strong, Non-Bulky Bases: Smaller strong bases, like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), can more easily access hindered protons compared to bulky bases. chemistrysteps.com However, given the extreme steric hindrance of the substrate itself, even these smaller bases are likely to favor the Hofmann product, though perhaps with a lower selectivity than bulky bases. masterorganicchemistry.com The E2 pathway is generally favored with strong bases. quora.com

| Base | Steric Profile | Expected Major Product | Governing Rule | Primary Mechanism |

|---|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | Bulky, Strong | Less substituted alkene | Hofmann masterorganicchemistry.comchemistnotes.comchemistrysteps.com | E2 |

| Lithium diisopropylamide (LDA) | Very Bulky, Strong | Less substituted alkene | Hofmann masterorganicchemistry.com | E2 |

| Sodium Ethoxide (NaOEt) | Non-bulky, Strong | Less substituted alkene (due to substrate hindrance) | Hofmann (due to substrate) masterorganicchemistry.com | E2 |

| Sodium Hydroxide (NaOH) | Non-bulky, Strong | Less substituted alkene (due to substrate hindrance) | Hofmann (due to substrate) masterorganicchemistry.com | E2 |

Chemo- and Regioselective Dehydrobromination

The dehydrobromination of vicinal dibromides, such as this compound, can yield different olefinic products depending on the reaction conditions, particularly the base used. This process involves the elimination of a hydrogen and a bromine atom from adjacent carbons to form a double bond.

In the case of this compound, two primary products can be formed: 2-bromo-3,3-dimethyl-1-butene and 1-bromo-3,3-dimethyl-1-butene. The formation of these products is governed by the principles of regioselectivity, often described by Zaitsev's and Hofmann's rules.

Zaitsev's Rule vs. Hofmann's Rule:

Zaitsev's Rule predicts the formation of the more substituted (and generally more stable) alkene. In this case, it would favor the formation of an internal alkene, if possible.

Hofmann's Rule predicts the formation of the less substituted alkene, which is often favored when using bulky bases due to steric hindrance. msu.edu

For this compound, elimination can occur via two main pathways:

Path A: Removal of a proton from the primary carbon (C1) of the bromomethyl group, leading to the formation of 2-bromo-3,3-dimethyl-1-butene .

Path B: Removal of a proton from the tertiary carbon (C2), which is not possible as there are no hydrogens on this carbon. Therefore, elimination leading to an internal double bond directly is not feasible.

The use of strong, non-bulky bases like sodium hydroxide or sodium ethoxide in an E2 elimination reaction typically favors the Zaitsev product. libretexts.org However, due to the structure of this compound, the only possible elimination products are vinylic bromides. The regioselectivity will be determined by the relative acidity of the protons and steric factors. The protons on the primary carbon of the bromomethyl group are more accessible.

The use of bulky bases, such as potassium tert-butoxide, strongly favors the Hofmann product by abstracting the most sterically accessible proton. msu.edulibretexts.org In the context of vicinal dibromides, the choice of base can significantly influence the regioselectivity of the elimination. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be effective in promoting the regioselective elimination of vicinal dibromides to yield 2-bromo-1-alkenes. thieme-connect.de

The reaction is typically carried out under E2 (bimolecular elimination) conditions, which involve a single concerted step where the base removes a proton and the leaving group departs simultaneously. pressbooks.pub For an E2 reaction to occur efficiently, the proton to be removed and the leaving group (bromide) must be in an anti-periplanar conformation.

The dehydrobromination of vicinal dibromides can be a stepwise process, first forming a bromoalkene, which can then undergo a second elimination to form an alkyne if a strong enough base is used under harsh conditions. libretexts.orglibretexts.org

Table 1: Potential Dehydrobromination Products and Influencing Factors

| Product Name | Product Structure | Favored by | Rule |

| 2-bromo-3,3-dimethyl-1-butene | CH2=C(Br)C(CH3)3 | Bulky bases (e.g., potassium tert-butoxide), DBU | Hofmann-type |

| 1-bromo-3,3-dimethyl-1-butene | BrCH=CHC(CH3)3 | Less likely due to steric hindrance and electronic effects | - |

Radical and Carbocationic Rearrangement Reactions

The generation of carbocations or radicals from this compound can lead to complex rearrangement reactions.

When this compound is subjected to conditions that favor carbocation formation (e.g., in the presence of a Lewis acid or under solvolysis conditions), the initially formed primary carbocation is highly unstable. This primary carbocation, formed by the loss of a bromide ion from the bromomethyl group, will rapidly rearrange to a more stable carbocation.

The stability of carbocations follows the order: tertiary > secondary > primary. vaia.com In this case, a 1,2-hydride or 1,2-alkyl shift can occur. Given the structure, a 1,2-methyl shift from the adjacent quaternary carbon to the primary carbocation center would result in a more stable tertiary carbocation.

Proposed Rearrangement Mechanism:

Loss of a bromide ion to form a primary carbocation.

A 1,2-shift of a methyl group from the tert-butyl group to the adjacent carbocationic center.

This rearrangement results in the formation of a more stable tertiary carbocation.

Subsequent reaction with a nucleophile or elimination of a proton will lead to the final rearranged product(s).

For example, the reaction of HBr with 2,3-dimethyl-1-butene (B117154) can lead to the formation of both 3-bromo-2,2-dimethylbutane (B1528390) and 2-bromo-2,3-dimethylbutane, indicating the occurrence of carbocation rearrangements. doubtnut.com Similarly, heating 3-bromo-2,2-dimethylbutane in ethanol (B145695) can lead to rearranged elimination products like 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene via an E1 mechanism involving carbocation intermediates. ualberta.ca

The potential for intramolecular reactions exists, especially if a radical or a carbocation is formed. While the formation of a three-membered ring via intramolecular substitution is possible, it would be highly strained.

More likely, the rearranged carbocation will either be trapped by a nucleophile or undergo elimination to form various rearranged alkenes. For instance, the tertiary carbocation formed after the 1,2-methyl shift could lead to the formation of alkenes such as 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene.

Radical reactions, initiated by radical initiators, could also lead to rearrangements. However, carbocationic rearrangements are generally more common and predictable for this type of substrate under appropriate conditions.

Reactivity with Organometallic Reagents and Cross-Coupling Applications

The two bromine atoms in this compound exhibit different reactivities, which can be exploited in reactions with organometallic reagents. The primary bromide is generally more reactive towards nucleophilic substitution and the formation of organometallic compounds than the neopentyl-type bromide, although the latter is also primary, it is sterically hindered.

The formation of Grignard reagents (R-MgBr) or organolithium compounds (R-Li) from dihalides can be complex. If the two halogen atoms are separated by four or more carbons, it is possible to form a di-Grignard or di-lithio reagent. However, when the halogens are on adjacent carbons (vicinal), as in this case, an elimination reaction to form an alkene is a common side reaction. libretexts.org

Attempting to form a mono-Grignard reagent would likely occur at the more reactive primary bromide. However, the resulting organometallic compound could potentially undergo intramolecular cyclization or elimination. The formation of a stable Grignard or organolithium reagent from this compound would be challenging due to these competing pathways.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The differential reactivity of the two bromine atoms in this compound could potentially be used for selective cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. It might be possible to selectively couple at the more reactive primary bromide.

Heck Reaction: This reaction couples an unsaturated halide with an alkene. It is less directly applicable to saturated dibromoalkanes.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. Similar to the Suzuki coupling, selective reaction at one of the bromine centers might be achievable.

The success of these reactions would depend on carefully controlling the reaction conditions to favor mono-coupling and avoid side reactions like elimination. The steric hindrance around the neopentyl-type bromide would likely make it less reactive in these coupling reactions compared to the bromomethyl group. Debromination of vicinal dibromides can also be achieved using reagents like potassium iodide in acetone (B3395972) or zinc in acetic acid to yield alkenes. youtube.com

Functional Group Interconversions and Derivatization Potential

The synthetic utility of a molecule is largely defined by its capacity to undergo transformations into other valuable compounds. For this compound, its derivatization potential is intrinsically linked to the reactivity of its two primary bromide functionalities. However, the unique structural feature of this compound, a neopentyl-type framework, imposes significant steric constraints that profoundly influence its reactivity in nucleophilic substitution reactions. The bulky tert-butyl group adjacent to the carbon bearing one of the bromine atoms, and in close proximity to the other, sterically hinders the backside attack required for a typical SN2 mechanism. Consequently, reactions that typically proceed smoothly with primary alkyl halides are significantly retarded for this compound. Furthermore, the formation of a primary carbocation, which would be necessary for an SN1 pathway, is energetically unfavorable, making this route also less likely unless rearrangement occurs. These factors are critical in understanding the challenges and potential pathways for the functional group interconversions of this sterically encumbered dibromide.

Conversion to Other Halogenated Analogues

The conversion of alkyl bromides to other halogenated counterparts is a fundamental transformation in organic synthesis. The Finkelstein reaction, a classic SN2 process, is commonly employed for the synthesis of alkyl iodides from the corresponding bromides or chlorides. This reaction is typically driven to completion by the precipitation of the insoluble sodium bromide or chloride in an acetone solvent.

However, in the case of this compound, the inherent steric hindrance of the neopentyl structure presents a significant barrier to the SN2 mechanism of the Finkelstein reaction. The bulky tert-butyl group shields the electrophilic carbon centers from the backside attack of the iodide nucleophile, leading to a drastically reduced reaction rate. While specific studies on the Finkelstein reaction with this compound are not extensively documented, the general behavior of neopentyl halides suggests that forcing conditions, such as high temperatures and prolonged reaction times, would be necessary, likely resulting in low yields and the formation of elimination or rearrangement byproducts.

Table 1: Anticipated Reactivity in Halogen Exchange Reactions

| Reaction Type | Reagent Example | Expected Reactivity with this compound | Rationale |

|---|---|---|---|

| Finkelstein (Br to I) | NaI in Acetone | Very Slow / Low Yield | Severe steric hindrance at the neopentyl centers disfavors the required SN2 mechanism. |

Spectroscopic and Advanced Structural Elucidation of 1 Bromo 2 Bromomethyl 3,3 Dimethylbutane and Its Derivatives

Chromatographic Techniques for Separation, Purity Assessment, and Isomer AnalysisSpecific chromatographic methods (e.g., GC, HPLC) for the separation, purity assessment, or isomer analysis of 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane have not been detailed in the available literature.

To generate the requested article, access to proprietary research data or newly conducted experimental analysis would be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides crucial information regarding its purity, molecular weight, and fragmentation pattern, which aids in its structural confirmation.

The gas chromatographic separation of this compound is typically achieved using a non-polar or semi-polar capillary column. The retention time of the compound is influenced by its volatility and interaction with the stationary phase. Given its molecular weight and boiling point, a programmed temperature gradient is often employed to ensure good peak shape and resolution from potential impurities or reaction byproducts.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions. A key characteristic in the mass spectrum of a brominated compound is the isotopic pattern of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. docbrown.infoyoutube.comdocbrown.info Consequently, any ion containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (M and M+2). For a compound like this compound, which contains two bromine atoms, the molecular ion peak will exhibit a characteristic M:M+2:M+4 isotopic pattern with an approximate intensity ratio of 1:2:1.

The fragmentation of this compound in the mass spectrometer is expected to follow established principles for branched and halogenated alkanes. docbrown.inforesearchgate.net Cleavage of the carbon-bromine bond is a common fragmentation pathway, leading to the loss of a bromine radical (Br•) or a bromomethyl radical (CH2Br•). Fragmentation is also prominent at the highly branched tert-butyl group, which can lead to the formation of a stable tert-butyl cation.

Illustrative GC-MS Data for this compound:

| Parameter | Value/Description |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | 10-15 minutes |

| Expected Molecular Ion (M+) | m/z 270, 272, 274 (in a 1:2:1 ratio) |

| Major Fragment Ions (m/z) | 191/193 (M-Br)+, 177/179 (M-CH2Br)+, 57 (C(CH3)3)+ |

Note: The data in this table is illustrative and based on the expected behavior of the compound. Actual experimental values may vary.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound and its derivatives, reversed-phase HPLC is a suitable method for purity determination and analysis.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its halogenated and branched alkyl nature, this compound is expected to be well-retained on a C18 column.

Detection in HPLC for this compound can be challenging as it lacks a strong chromophore for UV-Vis detection at standard wavelengths. However, it may be detectable at low UV wavelengths (e.g., below 210 nm). A more universal detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), could also be employed. Alternatively, coupling HPLC with mass spectrometry (LC-MS) would provide both separation and sensitive detection, along with mass information for peak identification.

The development of an HPLC method would involve optimizing the mobile phase composition to achieve adequate retention and resolution of the target compound from any impurities. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary for analyzing samples containing compounds with a wider range of polarities.

Illustrative HPLC Parameters for this compound:

| Parameter | Value/Description |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index Detector (RID) |

| Expected Retention Time | Dependent on the exact mobile phase composition |

Note: The data in this table is illustrative and based on the expected behavior of the compound. Actual experimental values would need to be determined empirically.

Theoretical and Computational Investigations of 1 Bromo 2 Bromomethyl 3,3 Dimethylbutane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide insights into the distribution of electrons, the stability of the molecule, and its reactivity.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C-C (tert-butyl) | Data not available |

| Bond Length | C-C (backbone) | Data not available |

| Bond Length | C-H | Data not available |

| Bond Length | C-Br | Data not available |

| Bond Angle | C-C-C | Data not available |

| Bond Angle | H-C-H | Data not available |

| Bond Angle | C-C-Br | Data not available |

| Dihedral Angle | Br-C-C-Br | Data not available |

Note: This table is for illustrative purposes only. No published data for these parameters for this compound could be located.

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Maps

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

An electrostatic potential map (MEP) would visually represent the charge distribution on the surface of the molecule. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing further insight into potential sites for chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No published data for these parameters for this compound could be located.

Conformational Analysis and Energy Minima Identification

Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to explore the conformational space of a molecule. MM methods would be used to calculate the potential energy of different conformations, allowing for the identification of low-energy (stable) conformers. MD simulations would provide a dynamic picture of the molecule's movement over time, revealing how it transitions between different conformations.

Prediction of Reactivity and Selectivity in Organic Transformations

The insights gained from quantum chemical calculations and conformational analysis can be used to predict how this compound might behave in chemical reactions. For example, the locations of the HOMO and LUMO, as well as the electrostatic potential map, would suggest where nucleophiles and electrophiles are most likely to attack. Understanding the steric hindrance around potential reactive sites would help in predicting the selectivity of reactions.

Transition State Modeling for Nucleophilic Substitution and Elimination Reactions

For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group. libretexts.orglibretexts.org In the case of this compound, the presence of the bulky tert-butyl group severely impedes this backside attack. libretexts.org Computational models of the SN2 transition state for neopentyl bromide reveal a highly strained structure with a significant energetic barrier. ic.ac.uk This high activation energy is a direct consequence of the steric repulsion between the incoming nucleophile and the methyl groups of the neopentyl moiety. nih.govacs.org

In contrast, the transition state for an E2 reaction, which involves the abstraction of a proton from a beta-carbon and the concurrent departure of the leaving group, is often found to be more accessible for sterically hindered substrates. Computational studies on the gas-phase elimination reactions of neopentyl halides have been performed using density functional theory (DFT) methods. researchgate.net These models help in understanding the geometry and energy of the transition state, where the base, the beta-hydrogen, the alpha- and beta-carbons, and the leaving group are all in a coplanar arrangement.

The following interactive table provides a hypothetical comparison of calculated activation energies for the SN2 and E2 pathways of a neopentyl-type bromide, based on computational studies of similar compounds.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Key Structural Feature of Transition State |

|---|---|---|

| SN2 | ~30-35 | Highly strained, non-linear arrangement of nucleophile-C-leaving group |

| E2 | ~25-30 | Coplanar arrangement of H-C-C-Br atoms |

Computational Studies of Radical Intermediate Stabilities

The homolytic cleavage of the carbon-bromine bond in this compound can lead to the formation of radical intermediates. Computational chemistry offers robust methods to investigate the stability of these radical species. The stability of a radical is intrinsically linked to the bond dissociation energy (BDE) of the bond that is broken to form it; a lower BDE indicates the formation of a more stable radical.

For this compound, there are two primary C-Br bonds that can undergo homolysis, leading to two different primary radical intermediates. High-level ab initio molecular orbital calculations can be employed to determine the BDEs for these bonds. nih.gov These computational approaches take into account electron correlation and can provide results that are in good agreement with experimental data. nih.gov

The stability of the resulting alkyl radicals can be further analyzed by examining their electronic structure and geometry. Hyperconjugation, the interaction of the singly occupied molecular orbital with adjacent C-H or C-C sigma bonds, plays a crucial role in stabilizing alkyl radicals. Computational models can quantify the extent of hyperconjugative stabilization.

Below is an interactive data table presenting hypothetical computed bond dissociation energies for the C-Br bonds in this compound and the relative stability of the resulting radical intermediates.

| Bond Cleavage | Resulting Radical Intermediate | Computed BDE (kcal/mol) | Relative Radical Stability |

|---|---|---|---|

| C1-Br | 2-(bromomethyl)-3,3-dimethylbutyl radical | ~78-82 | Less stable |

| C(bromomethyl)-Br | (1-bromo-3,3-dimethylbutan-2-yl)methyl radical | ~77-81 | More stable |

Stereochemical Implications Derived from Computational Models

While this compound is an achiral molecule, the principles of stereochemistry become highly relevant when considering its reactions. Computational models are instrumental in predicting the stereochemical outcome of reactions, particularly for processes like nucleophilic substitution.

For an SN2 reaction, computational models invariably predict an inversion of configuration at the electrophilic carbon center. libretexts.org This is a direct consequence of the backside attack mechanism, where the nucleophile approaches from the side opposite to the leaving group. libretexts.org If one were to consider a chiral analog of this compound, for instance, by introducing an isotopic label, computational modeling of the SN2 transition state would show the incoming nucleophile and the departing bromide on opposite sides of the carbon atom, leading to the inversion of its stereochemistry.

In contrast, reactions that proceed through a planar carbocation intermediate, such as an SN1 reaction, would be expected to result in a racemic mixture of products if the carbocation is prochiral. However, due to the primary nature of the carbons bearing the bromine atoms and the significant steric hindrance, the formation of a stable carbocation from this compound is highly unlikely. quora.comchemistrysteps.com

Computational models can also provide insights into the stereoselectivity of elimination reactions. For an E2 reaction to occur, a specific stereochemical arrangement of the beta-hydrogen and the leaving group is required, typically an anti-periplanar conformation. By modeling the potential energy surface of the molecule, computational methods can identify the lowest energy pathway for the E2 reaction and thus predict the stereochemistry of the resulting alkene product.

Applications of 1 Bromo 2 Bromomethyl 3,3 Dimethylbutane As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Architectures

The unique structural features of 1-bromo-2-(bromomethyl)-3,3-dimethylbutane, namely the presence of two reactive bromine atoms on adjacent carbons and a sterically demanding neopentyl group, make it a valuable precursor in the synthesis of intricate organic molecules. The gem-dimethyl substitution provides a high degree of conformational rigidity and steric shielding, which can be exploited to control the stereochemistry of reactions and to construct novel molecular frameworks that would be challenging to access through other synthetic routes.

Precursor for Dihydro- and Tetrahydro-furan Derivatives

While direct experimental data for the use of this compound in the synthesis of furan (B31954) derivatives is not extensively documented, its structure as a 1,2-dihalide suggests its potential as a precursor for such heterocycles. The synthesis of dihydro- and tetrahydrofurans often involves the reaction of a dihalide with a suitable oxygen-containing nucleophile.

In a hypothetical reaction, this compound could react with a 1,3-diol or a similar bifunctional oxygen nucleophile in the presence of a base to form a tetrahydrofuran (B95107) derivative. The reaction would proceed via a double nucleophilic substitution, where the oxygen atoms of the diol displace the two bromine atoms. The bulky neopentyl group would likely influence the regioselectivity and stereoselectivity of the cyclization, potentially favoring the formation of a specific isomer.

| Reactant | Reagent | Product | Potential Yield (%) |

| This compound | 1,3-Propanediol, NaH | 2-(2,2-dimethylpropyl)-tetrahydrofuran | 45-55 |

| This compound | Catechol, K2CO3 | 5-(tert-butyl)-2,3-dihydrobenzo[b] acs.orgrsc.orgdioxine | 50-60 |

Note: The yields are hypothetical and based on general reactions of similar compounds.

Similarly, the synthesis of dihydrofuran derivatives could be envisioned through a reaction cascade involving this compound and a suitable carbonyl compound. For instance, reaction with a β-ketoester in the presence of a base could lead to an initial alkylation followed by an intramolecular cyclization to yield a substituted dihydrofuran. The steric hindrance of the neopentyl group would again be a critical factor in determining the reaction's feasibility and outcome.

Construction of Novel Cyclic and Polycyclic Systems

The bifunctional nature of this compound makes it an attractive building block for the construction of a variety of cyclic and polycyclic systems. By reacting with dinucleophiles, it can participate in ring-forming reactions to generate carbocycles and heterocycles.

For example, reaction with malonic ester under basic conditions could lead to the formation of a cyclobutane (B1203170) derivative. The steric bulk of the neopentyl group would likely favor the formation of the four-membered ring over intermolecular polymerization. This approach could provide access to highly substituted and strained ring systems that are of interest in medicinal chemistry and materials science.

Furthermore, this dibromide can be employed in the synthesis of more complex polycyclic architectures through tandem or cascade reactions. For instance, a reaction with a suitable diene could potentially proceed via a cycloaddition-alkylation sequence to construct bicyclic systems. The rigid neopentyl group can serve as a stereodirecting element, influencing the facial selectivity of the cycloaddition and the subsequent alkylation step.

| Dinucleophile | Reaction Type | Product |

| Diethyl malonate | Double alkylation | 3,3-bis(ethoxycarbonyl)-1-(2,2-dimethylpropyl)cyclobutane |

| 1,3-Cyclohexanedione | Tandem Michael-alkylation | Spiro[5.3]nonane derivative |

| Anthracene | Friedel-Crafts alkylation/cyclization | Substituted dibenzobicyclo[2.2.2]octadiene |

Note: The products are illustrative of the types of cyclic systems that could be constructed.

Utilization in Materials Science and Polymer Chemistry

The presence of two reactive bromine atoms allows this compound to be utilized in the synthesis and modification of polymers. Its unique structure can impart specific properties to the resulting materials.

Incorporation into Polymer Backbones or as Cross-linking Agents

This compound can be used as a monomer in condensation polymerization reactions. For example, it can be copolymerized with aromatic diols or diamines to introduce the neopentyl group into the polymer backbone. The bulky and rigid nature of this group can enhance the thermal stability and mechanical properties of the resulting polymers by restricting chain mobility.

Alternatively, this dibromide can act as a cross-linking agent for pre-formed polymers containing nucleophilic functional groups, such as polyamines or polyols. The two bromine atoms can react with different polymer chains, creating covalent bonds between them and forming a three-dimensional network. acs.org This cross-linking process can significantly improve the material's solvent resistance, thermal stability, and mechanical strength. The steric hindrance of the neopentyl group might influence the efficiency and kinetics of the cross-linking reaction.

Synthesis of Functionalized Monomers for Specialty Polymers

This compound can serve as a starting material for the synthesis of novel functionalized monomers. The bromine atoms can be replaced by a variety of other functional groups through nucleophilic substitution reactions. For example, reaction with potassium methacrylate (B99206) would yield a dimethacrylate monomer containing a neopentyl core.

| Functional Group to Introduce | Reagent | Resulting Monomer |

| Methacrylate | Potassium methacrylate | 2-(2,2-dimethylpropyl)-1,3-propanediyl dimethacrylate |

| Styrene | 4-Vinylbenzyl alcohol, NaH | 1-(4-(vinyloxymethyl)phenyl)-2-(bromomethyl)-3,3-dimethylbutane |

| Epoxide | Glycidol, NaH | 2-(2,2-dimethylpropyl)-3-(oxiran-2-ylmethoxy)propyl bromide |

Polymerization of such monomers would lead to specialty polymers with tailored properties. The neopentyl group could enhance the polymer's hydrophobicity, thermal stability, and processability. The introduced functional groups would allow for further modifications or specific applications, such as in coatings, adhesives, or dental resins.

Derivatization for the Preparation of Other Research Reagents

The reactivity of the two bromine atoms in this compound allows for its conversion into a variety of other useful research reagents.

One of the most common transformations for alkyl bromides is the formation of Grignard reagents. However, the preparation of a di-Grignard reagent from a 1,2-dibromide is challenging due to the potential for elimination reactions to form an alkene. In the case of this compound, the steric hindrance around the bromine atoms might influence the feasibility and outcome of the Grignard formation. Careful control of reaction conditions would be necessary to favor the formation of the desired organometallic species.

Beyond Grignard reagents, the vicinal dibromide can be converted into other functional groups. For example, reaction with sodium azide (B81097) would yield a diazide, which could be a precursor for diamines or be used in click chemistry. Treatment with a strong base could lead to the formation of a vinyl bromide through an elimination reaction, providing a building block for cross-coupling reactions.

| Reagent | Reaction Type | Product |

| Mg, THF | Grignard formation | (Bromomagnesio)(2,2-dimethylpropyl)methane (hypothetical) |

| NaN3, DMF | Nucleophilic substitution | 1-Azido-2-(azidomethyl)-3,3-dimethylbutane |

| t-BuOK, THF | Elimination | 1-Bromo-3,3-dimethyl-2-methylenebutane |

Note: The feasibility and yields of these reactions would be highly dependent on the reaction conditions.

These derivatizations expand the utility of this compound as a versatile starting material for the synthesis of a wide range of molecules for chemical research.

Synthesis of Organobromine Compounds with Tuned Reactivity

The structure of this compound allows for the synthesis of various other organobromine compounds with altered reactivity profiles, primarily through elimination reactions. The steric bulk of the tert-butyl group significantly influences the regioselectivity and stereoselectivity of these transformations.

One of the primary transformations for gem-dibromides is dehydrobromination to yield vinyl bromides. In the case of this compound, treatment with a strong, sterically hindered base would be expected to promote an E2 elimination pathway. The presence of a hydrogen atom on the carbon adjacent to the dibrominated carbon allows for the formation of a carbon-carbon double bond.

Table 1: Potential Dehydrobromination Products of this compound

| Product Name | Structure | Expected Formation Conditions | Resulting Reactivity |

| 1-Bromo-2-(bromomethylene)-3,3-dimethylbutane | C(Br)=C(C(C)(C)C)CBr | Treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) | The resulting vinyl bromide is a versatile intermediate for cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the introduction of various functional groups. The remaining allylic bromide offers a site for nucleophilic substitution. |

| 3-Bromo-4,4-dimethyl-1-pentene | Br-CH2-CH(C(CH3)3)-CH=CH2 | This would require a rearrangement, which is less likely under standard E2 conditions but might be feasible under specific catalytic or thermal conditions. | The isolated double bond and the primary alkyl bromide offer orthogonal reactivity for further functionalization. |

The controlled elimination of one equivalent of HBr from this compound can thus provide access to vinyl bromides. These products have "tuned reactivity" because the bromine atom is then attached to an sp2-hybridized carbon, making it amenable to a different set of reactions (e.g., palladium-catalyzed cross-couplings) compared to the starting sp3-hybridized C-Br bonds. The steric hindrance of the neopentyl group would likely play a crucial role in the stereochemical outcome of the elimination, potentially favoring the formation of one geometric isomer over the other.

Formation of Reactive Intermediates for Downstream Processes

The gem-dibromo functionality of this compound serves as a precursor to several highly reactive intermediates that can be trapped in situ for subsequent transformations.

Formation of Carbenoids and Carbenes:

Geminal dihalides are well-known precursors for the generation of carbenes or carbenoids. Treatment of this compound with a strong base, such as an organolithium reagent, could lead to α-elimination. This would generate a highly reactive carbene intermediate. This carbene could then be used in various downstream processes, most notably cyclopropanation reactions with alkenes.

Table 2: Potential Reactive Intermediates from this compound

| Intermediate | Method of Generation | Potential Downstream Applications |

| Neopentyl-substituted bromocarbene | Reaction with a strong, non-nucleophilic base (e.g., LDA, n-BuLi) via α-elimination. | Cyclopropanation: Reaction with various olefins to form sterically hindered cyclopropane (B1198618) derivatives. The bulky neopentyl group would influence the stereoselectivity of the addition. |

| Grignard-type Reagent | While the formation of a di-Grignard reagent from a gem-dibromide is challenging, selective mono-metalation might be possible under carefully controlled conditions. | Nucleophilic Addition: The resulting organometallic species could act as a nucleophile, reacting with electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds. |

| Strained Ring Systems | Intramolecular reaction upon treatment with a reducing agent or a strong base could potentially lead to the formation of a highly strained bicyclobutane derivative. | These strained systems are valuable synthetic intermediates for ring-opening reactions, providing access to complex carbon skeletons. |

The steric bulk of the tert-butyl group in this compound would heavily influence the stability and reactivity of these intermediates. For instance, a neopentyl-substituted carbene would have a unique steric profile, which could be exploited to achieve high levels of diastereoselectivity in cyclopropanation reactions.

Due to the significant steric hindrance around the bromine-bearing carbons, standard SN2 reactions on this compound are expected to be very slow. This inherent low reactivity towards direct substitution makes it a suitable candidate for reactions that proceed through the formation of the aforementioned reactive intermediates under specific conditions.

Future Research Directions and Perspectives on 1 Bromo 2 Bromomethyl 3,3 Dimethylbutane

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of halogenated hydrocarbons often involves harsh reagents and generates significant waste. port.ac.uk Future research will undoubtedly focus on developing more environmentally benign methods for the synthesis of 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane.

Biocatalytic Approaches and Enzyme-Mediated Transformations

The use of enzymes in chemical synthesis offers a green alternative to conventional methods, often providing high regio- and stereoselectivity under mild conditions. mdpi.com A promising avenue for the synthesis of this compound is the exploration of biocatalytic halogenation. Halogenase enzymes, for instance, have demonstrated the ability to selectively halogenate a variety of organic substrates. nih.govrsc.org

Future research could focus on identifying or engineering halogenases that can act on a neopentyl scaffold. This would involve screening existing enzyme libraries or using directed evolution to create a bespoke biocatalyst. A potential biocatalytic route could start from 3,3-dimethyl-1-butene (B1661986), with a two-step enzymatic process involving hydroxylation followed by bromination, or a direct C-H activation and halogenation. port.ac.uk

Table 1: Potential Biocatalytic Approaches for Investigation

| Approach | Enzyme Class | Potential Substrate | Key Research Challenge |

| Direct C-H Halogenation | Halogenase | 3,3-dimethylbutane | Overcoming the inertness of the neopentyl C-H bonds and controlling regioselectivity. |

| Alkene Dihalogenation | Haloperoxidase | 3,3-dimethyl-1-butene | Achieving the desired 1,2-dibromination pattern and minimizing side reactions. |

| Alcohol Bromination | Dehalogenase (in reverse) | 2-(Bromomethyl)-3,3-dimethylbutan-1-ol | Shifting the enzymatic equilibrium towards the bromination product. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or exothermic processes. umontreal.cathieme-connect.de The synthesis of this compound, which may involve toxic bromine and energetic reactions, is an ideal candidate for flow chemistry applications.

A continuous flow process could enable precise control over reaction temperature, pressure, and stoichiometry, leading to higher yields and purity. polimi.it The small reactor volumes inherent in flow systems minimize the risks associated with handling hazardous materials. thieme-connect.de Future work could involve designing a multi-step flow synthesis that integrates reaction, separation, and purification into a single, automated process. umontreal.ca

Exploration of Unconventional Reactivity under Extreme Conditions or Novel Catalysis

The steric hindrance imposed by the tert-butyl group in this compound significantly influences its reactivity. fastercapital.comyoutube.com This steric shielding can impede standard nucleophilic substitution and elimination reactions. uniovi.es Future research should explore the compound's reactivity under unconventional conditions to overcome these steric limitations and unlock new synthetic pathways.

This could involve the use of high-pressure chemistry to promote reactions with late transition states, or the application of microwave or ultrasonic irradiation to accelerate sterically hindered transformations. researchgate.net Furthermore, the development of novel catalytic systems, such as those based on transition metals capable of C-H activation or cross-coupling reactions at sterically congested centers, will be crucial. researchgate.net The unique neopentyl structure could also be leveraged in the design of radiohalogenated agents for medical applications. nih.gov

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving this compound

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent transformations of this compound is essential for process optimization. Advanced in-situ spectroscopic techniques can provide real-time insights into the reaction progress. birmingham.ac.uk

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. researchgate.netnih.gov This is particularly valuable for tracking the formation of Grignard reagents from this compound, where initiation and concentration are critical for safety and yield. researchgate.net The C-Br stretching vibrations in the infrared and Raman spectra would serve as a clear spectroscopic marker for monitoring the consumption of the starting material. spectroscopyonline.com

Table 2: Spectroscopic Techniques for In-Situ Reaction Monitoring

| Technique | Information Provided | Potential Application |

| In-Situ FTIR Spectroscopy | Functional group analysis, concentration profiles of reactants and products. | Monitoring the progress of substitution or elimination reactions. |

| In-Situ Raman Spectroscopy | Molecular fingerprinting, particularly for symmetric vibrations and in aqueous media. nih.gov | Following the formation of organometallic intermediates. |

| Process NMR Spectroscopy | Detailed structural information, quantification of all species in the reaction mixture. | Elucidating complex reaction mechanisms and identifying byproducts. |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The vast parameter space of chemical reactions makes traditional optimization methods time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting reaction outcomes and optimizing synthetic routes. rjptonline.orgsemanticscholar.org

Conclusion: Bridging Fundamental Understanding and Synthetic Utility of 1 Bromo 2 Bromomethyl 3,3 Dimethylbutane

Summary of Key Academic Contributions and Insights

The study of 1-Bromo-2-(bromomethyl)-3,3-dimethylbutane provides significant insights into the reactivity of sterically hindered alkyl halides. The compound's structure is notable for its vicinal dibromide arrangement on a neopentyl-like framework. This unique combination of features—a bulky tert-butyl group adjacent to the reaction centers—makes it an important substrate for investigating the interplay between steric effects and neighboring group participation.

Academic exploration of related neopentyl structures has established that they are highly resistant to standard bimolecular nucleophilic substitution (SN2) reactions. fiveable.mestackexchange.com The extreme steric hindrance created by the quaternary carbon atom effectively blocks the backside attack required for the SN2 mechanism, leading to exceptionally slow reaction rates. stackexchange.comyoutube.com For instance, the SN2 reaction of neopentyl bromide is dramatically slower than that of methyl bromide. youtube.com Consequently, reactions often proceed through slow unimolecular (SN1) pathways, which are characterized by the formation of a primary carbocation that readily rearranges to a more stable tertiary carbocation. stackexchange.comyoutube.comquora.com

However, the most critical academic insight derived from compounds analogous to this compound is the role of neighboring group participation. Research on similar poly-halogenated neopentyl-like compounds demonstrates that the presence of a second bromine atom in a 1,2- or 1,3-relationship can significantly influence reactivity. researchgate.net The bromine atom can participate in the displacement of the other, forming a cyclic 'bromonium'-like intermediate. This "anchimeric assistance" can compensate for the steric hindrance that typically passivates the neopentyl skeleton, allowing nucleophilic substitution to occur at a more reasonable rate than would otherwise be expected. researchgate.net This phenomenon explains why certain substitutions on sterically crowded systems can be surprisingly efficient. researchgate.net

Broader Implications for Alkyl Halide Chemistry and Organic Synthesis

The unique reactivity profile of this compound has broader implications for the field of organic synthesis. It serves as a valuable model for understanding and predicting the behavior of other sterically encumbered polyhalogenated alkanes. The delicate balance between steric inhibition and neighboring group assistance showcased by this molecule provides a deeper understanding of the factors governing reaction pathways in complex substrates.

From a synthetic utility perspective, this compound is a potentially valuable building block for constructing molecules containing the sterically demanding 3,3-dimethylbutyl moiety. The two bromine atoms offer distinct handles for sequential functionalization or for double displacement reactions to form cyclic structures. For example, reaction with a binucleophile could lead to the formation of five-membered carbocyclic or heterocyclic rings.

Furthermore, the predictable (albeit slow) reaction pathways of neopentyl-type halides can be exploited for achieving high selectivity. While less hindered alkyl halides might undergo rapid and sometimes uncontrollable side reactions (like elimination), the sluggish nature of this compound could allow for more controlled transformations under specific conditions. Its resistance to elimination, a common side reaction for other alkyl halides, makes it a potentially clean substrate for substitution-focused syntheses. stackexchange.com The potential for skeletal rearrangements under SN1 conditions also offers a synthetic route to alternative carbon frameworks that may be difficult to access through other means. youtube.com

Unanswered Questions and Promising Avenues for Continued Research

Despite the foundational insights it offers, significant aspects of the chemistry of this compound remain unexplored, presenting numerous opportunities for future research. A systematic investigation into its reactivity with a wide array of nucleophiles is needed to fully map its synthetic potential and to quantify the kinetic impact of neighboring group participation.

Key unanswered questions include:

Mechanistic Details: What are the precise rate constants for its reactions under various conditions? A detailed kinetic study could definitively parse the contributions of steric hindrance versus anchimeric assistance. Furthermore, computational studies could provide valuable insights into the structure and stability of the proposed bromonium-ion intermediate.